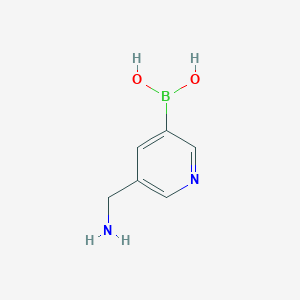

(5-(Aminomethyl)pyridin-3-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[5-(aminomethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H,2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPJPLIAIHOUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CN)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 5 Aminomethyl Pyridin 3 Yl Boronic Acid

Fundamental Reactivity of Boronic Acids in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org At the heart of this transformation lies the versatile reactivity of boronic acids.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. libretexts.orgyonedalabs.comchemrxiv.org The cycle is typically initiated by the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) intermediate. libretexts.orgchemrxiv.org This is followed by a crucial step known as transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. chemrxiv.orgnih.gov The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.orgchemrxiv.org

Key intermediates in this cycle include the initial palladium(0) complex, the oxidative addition product (a square-planar palladium(II) complex), the transmetalation intermediate, and the final diorganopalladium(II) complex that undergoes reductive elimination. yonedalabs.comiciq.orgacs.org The specific nature of these intermediates, particularly their ligation state, can be influenced by the reaction conditions and the ligands employed. yonedalabs.com

Two primary pathways for transmetalation have been proposed: one involving the reaction of an organoboronate with a palladium(II) halide complex, and another involving a palladium(II) hydroxide (B78521) or alkoxide complex reacting with the neutral boronic acid. wordpress.comresearchgate.netnih.gov The operative pathway can depend on the specific reaction conditions. The choice of base and solvent can significantly impact the equilibrium between the boronic acid and the boronate, thereby influencing the rate and selectivity of the transmetalation step. researchgate.net

Specific Reactivity of the (5-(Aminomethyl)pyridin-3-yl)boronic Acid Motif

The unique structure of this compound, featuring both a basic aminomethyl group and a pyridine (B92270) nitrogen, introduces specific electronic and steric considerations that can influence its reactivity in cross-coupling reactions.

The aminomethyl group can exert both electronic and steric effects on the boronic acid functionality. Electronically, the amino group can influence the acidity of the boronic acid. researchgate.net The presence of an amino group, particularly in the ortho or para position of a phenylboronic acid, has been shown to decrease the pKa of the boronic acid, facilitating the formation of the more reactive boronate species. researchgate.netnih.gov This effect is attributed to the electronic influence of the substituent on the aromatic ring. researchgate.net

Studies on ortho-aminomethyl functionalized phenyl boronic acids suggest that the amino group can lower the pKa of the proximal boronic acid. nih.gov This enhanced acidity can lead to a higher concentration of the reactive boronate at a given pH, potentially accelerating the transmetalation step. While this compound has the aminomethyl group in a meta-position relative to the boronic acid, the electronic influence of this group, transmitted through the pyridine ring, is still a factor to consider.

The nitrogen atom of the pyridine ring can play a significant role in the catalytic cycle by coordinating to the metal center. rsc.orgnih.gov This coordination can serve as a directing group, influencing the regioselectivity of C-H activation reactions, and can also act as an intramolecular nucleophile. rsc.org In the context of cross-coupling reactions, the pyridine nitrogen can potentially coordinate to the palladium catalyst, bringing the boronic acid functionality into close proximity for transmetalation. This intramolecular delivery could enhance the rate and efficiency of the reaction.

Chelation Effects and Their Impact on Reaction Pathways

The presence of both a boronic acid group and an aminomethyl group on the same pyridine ring in this compound introduces the potential for intramolecular interactions that can significantly influence its reactivity. The nitrogen atom of the aminomethyl group can act as a Lewis base, while the boron atom of the boronic acid is a Lewis acid. This arrangement allows for the formation of an intramolecular dative bond between the nitrogen and boron atoms, creating a chelate-like structure.

This intramolecular B-N coordination has been studied more extensively in analogous systems, such as ortho-aminomethyl arylboronic acids. nih.govresearchgate.net In these systems, the formation of the B-N bond leads to a change in the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral). This structural change has several important consequences for the reaction pathways involving this compound.

One of the most significant effects of this intramolecular chelation is the lowering of the pKa of the boronic acid. nih.govnih.gov The electron-donating nature of the nitrogen atom, when coordinated to the boron, increases the electron density at the boron center, making the attached hydroxyl groups more acidic and thus more readily deprotonated. This enhanced acidity can facilitate reactions that require the formation of a boronate anion.

Furthermore, the aminomethyl group can participate directly in reaction mechanisms. For instance, in the complexation of sugars, the protonated ammonium (B1175870) group can act as a general-acid to facilitate the departure of a leaving group from the boron center. nih.gov By microscopic reversibility, the corresponding free amine can then act as a general-base to assist in the delivery of a nucleophile, such as a diol, to the boron atom. nih.gov

The stability of the intramolecular B-N bond is influenced by the solvent and the substitution on the amine. nih.gov In protic solvents, there is a competition between intramolecular B-N bond formation and solvent insertion, where a solvent molecule coordinates to the boron atom. nih.gov Studies on ortho-methylamino arylboronic acids have shown that while there is a slight increase in B-N dative bonding when moving from a tertiary to a primary amine, solvent insertion often dominates in the formation of boronate esters. nih.gov

Non-Cross-Coupling Reaction Mechanisms

Lewis Acidity and Complexation Behavior with Nucleophiles (e.g., Amines, Diols)

The boron atom in this compound possesses a vacant p-orbital, making it a Lewis acid. This Lewis acidity is the basis for its ability to form complexes with various nucleophiles, most notably amines and diols. The strength of this Lewis acidity can be influenced by substituents on the aromatic ring. ru.nlresearchgate.net

The complexation with diols to form boronate esters is a well-documented reaction of boronic acids. researchgate.net This reaction is reversible and pH-dependent, with complex formation being more favorable at a pH greater than or equal to the pKa of the boronic acid. researchgate.net The intramolecular aminomethyl group in this compound plays a crucial role in this process. By lowering the pKa of the boronic acid, it allows for the formation of boronate esters at or near physiological pH. researchgate.net

The mechanism of boronate ester formation with a diol involves the attack of a hydroxyl group of the diol on the Lewis acidic boron atom. This is followed by the elimination of water molecules. The presence of the intramolecular aminomethyl group can facilitate this process through general acid-base catalysis as described previously. nih.gov

The table below summarizes the apparent association constants (Kₐ) for the complexation of various boronic acids with Alizarin Red S (ARS), a common fluorescent reporter used to study boronic acid-diol interactions. While data for this compound is not available, the data for structurally related compounds illustrate the effect of substituents on binding affinity.

Table 1: Apparent Association Constants of Various Boronic Acids with Alizarin Red S (ARS)

| Boronic Acid | pKₐ | Kₐ (M⁻¹) |

|---|---|---|

| Phenylboronic acid | 8.8 | 390 |

| 4-Methoxyphenylboronic acid | 9.1 | 250 |

| 4-Chlorophenylboronic acid | 8.2 | 870 |

| 2-Dimethylaminomethylphenylboronic acid | 5.8 | 1800 |

Data adapted from studies on boronic acid-diol complexation. nih.gov

Mechanisms of Acid Catalysis Involving the Boronic Acid Group

Boronic acids, including this compound, can function as catalysts in various organic transformations, particularly those involving the activation of hydroxyl groups. rsc.org The catalytic activity stems from the ability of the boronic acid to form reversible covalent bonds with hydroxyl-containing substrates.

A prominent example of boronic acid catalysis is the amidation of carboxylic acids with amines. The generally accepted mechanism proceeds through the formation of an acyloxyboronic acid intermediate. nih.govrsc.org In this mechanism, the boronic acid first reacts with the carboxylic acid to form the acyloxyboronic acid, with the elimination of water. This intermediate is more electrophilic than the original carboxylic acid. The subsequent nucleophilic attack by the amine on the carbonyl carbon of the acyloxyboronic acid intermediate leads to the formation of a tetrahedral intermediate, which then collapses to yield the amide and regenerate the boronic acid catalyst. rsc.org The removal of water is crucial to drive the equilibrium towards product formation. rsc.org

The intramolecular aminomethyl group in this compound could potentially influence this catalytic cycle. The basicity of the amine could facilitate the initial deprotonation of the carboxylic acid, or the protonated ammonium form could stabilize anionic intermediates.

The key steps in the boronic acid-catalyzed amidation are outlined below:

Activation of the Carboxylic Acid: R-COOH + (HO)₂B-Ar → R-CO-O-B(OH)-Ar + H₂O (Ar represents the (5-(aminomethyl)pyridin-3-yl) group)

Nucleophilic Attack by the Amine: R-CO-O-B(OH)-Ar + R'-NH₂ → [R-C(O⁻)(NH₂⁺-R')-O-B(OH)-Ar]

Formation of the Amide and Regeneration of the Catalyst: [R-C(O⁻)(NH₂⁺-R')-O-B(OH)-Ar] → R-CO-NH-R' + (HO)₂B-Ar

Regioselective Hydroboration Reactions Mediated by Pyridylboron Species

Hydroboration is a powerful reaction for the addition of a hydrogen-boron bond across a double or triple bond. While typically associated with boranes like BH₃ and its derivatives, the principles of hydroboration can be extended to reactions involving pyridylboron species, although their role may be different.

In the context of pyridine hydroboration, the focus is often on the reduction of the pyridine ring itself. The regioselectivity of this process (i.e., 1,2- versus 1,4-addition) is a key consideration. Metal-free hydroboration of pyridines can be achieved using catalysts that generate a boronium cation. colab.wsrsc.orgresearchgate.netresearchgate.net For instance, the reaction of an ammonium salt like NH₄BPh₄ with a pyridine-activated pinacolborane can generate a boronium cation that facilitates the 1,4-selective hydroboration of the pyridine ring. rsc.orgresearchgate.net The regioselectivity can be influenced by the polarity of the solvent, with less polar solvents favoring the 1,2-hydroboration product. rsc.orgresearchgate.net

While this compound itself is not typically used as the primary hydroborating agent, its pyridine nucleus can undergo hydroboration. The electronic and steric effects of the aminomethyl and boronic acid substituents would be expected to influence the regioselectivity of such a reaction.

Alternatively, rhodium-catalyzed hydroboration of pyridines with pinacolborane has been shown to yield N-boryl-1,2-dihydropyridines with high regioselectivity. nih.gov In the case of 3-substituted pyridines, the reaction proceeds to give the 3-substituted N-boryl-1,2-dihydropyridine. nih.gov Applying this to this compound (or its pinacol (B44631) ester derivative), one would predict the formation of the corresponding 1,2-dihydropyridine.

The table below illustrates the regioselectivity observed in the hydroboration of substituted pyridines under different catalytic systems.

Table 2: Regioselectivity in the Hydroboration of Pyridines

| Substrate | Catalyst/Reagent | Product Ratio (1,4- vs 1,2-) |

|---|---|---|

| Pyridine | NH₄BPh₄ / HBpin | Predominantly 1,4- |

| Pyridine | Rhodium catalyst / HBpin | Predominantly 1,2- |

| 3-Methylpyridine | Rhodium catalyst / HBpin | Predominantly 1,2- |

Data based on published studies on pyridine hydroboration. rsc.orgnih.gov

Advanced Applications of 5 Aminomethyl Pyridin 3 Yl Boronic Acid in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

The dual reactivity of (5-(Aminomethyl)pyridin-3-yl)boronic acid makes it an exceptionally valuable building block. The boronic acid group is a cornerstone for transition metal-catalyzed cross-coupling reactions, while the aminomethyl group provides a site for nucleophilic attack or further functionalization, enabling sequential and diverse bond-forming strategies.

The formation of carbon-carbon (C-C) bonds is fundamental to the assembly of organic molecules. This compound is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for generating C-C bonds, particularly for the synthesis of biaryl compounds. researchgate.netnih.gov This palladium-catalyzed reaction couples the pyridine (B92270) core of the boronic acid with various aryl, heteroaryl, or vinyl halides and triflates. nih.gov

The reaction's tolerance for a wide range of functional groups makes it a powerful tool for late-stage functionalization in the synthesis of complex molecules like pharmaceuticals and agrochemicals. nih.govnih.gov The aminomethyl group on the pyridine ring can be protected during the coupling reaction and deprotected later for subsequent transformations, adding to the compound's modularity. Pyridine-based boronic acids are instrumental in building polysubstituted pyridine frameworks, which are prevalent in numerous bioactive compounds. nih.gov

| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Pyridine-3-boronic acid | Aryl Bromide | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | Aryl-substituted Pyridine | Moderate to Good |

| This compound (protected) | Heteroaryl Iodide | Pd(dppf)Cl₂, Na₂CO₃, DME | Biheteroaryl Compound | Good |

| Pyridine-2-boronic acid | Vinyl Triflate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | Vinyl-substituted Pyridine | High |

The synthesis of carbon-nitrogen (C-N) bonds is crucial in medicinal chemistry, as this linkage is a key component of many pharmaceuticals. wikipedia.org The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a standard method for forming aryl C-N bonds. wikipedia.orgacsgcipr.org In this context, the aminomethyl group of this compound can serve as the amine component, reacting with aryl or heteroaryl halides to attach the pyridine scaffold to another aromatic system via a nitrogen bridge.

More innovatively, recent advancements have led to the development of an "aminative Suzuki-Miyaura coupling." This novel transformation merges the reactivity of boronic acids and aryl halides with an amination reagent to directly form a C-N-C linked diaryl amine structure, effectively uniting the Suzuki-Miyaura and Buchwald-Hartwig pathways. snnu.edu.cnresearchgate.net This powerful three-component reaction allows for the direct synthesis of complex diarylamines from readily available starting materials, where this compound could serve as the boronic acid component. snnu.edu.cn

| Reaction Name | Reactants | Catalyst | Bond Formed | Role of this compound |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Complex | Aryl-N | Amine source (aminomethyl group) |

| Aminative Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid + Amination Reagent | Palladium Complex | Aryl-N-Aryl' | Boronic acid source |

| Chan-Lam Coupling | Boronic Acid + Amine/Amide | Copper Complex | Aryl-N | Boronic acid source or Amine source |

The development of stereoselective reactions is a major goal in organic synthesis, particularly for the preparation of chiral drugs. Recent breakthroughs in biocatalysis have demonstrated the potential for novel, highly selective transformations involving boronic acids. An engineered protoglobin nitrene transferase has been developed that catalyzes the amination of boronic acids using hydroxylamine. nih.govosti.govnih.gov This enzymatic process can convert a range of aryl boronic acids into their corresponding anilines with high yields and turnover numbers. nih.govcaltech.edu

Crucially, this biocatalytic method shows great promise for stereoselective synthesis. When a racemic alkyl boronic ester was used as the substrate, the enzyme produced an enantioenriched alkyl amine, a transformation that is difficult to achieve with traditional chemocatalysts. nih.govacs.org The mechanism is believed to proceed through a stereospecific 1,2-metallate shift, opening new avenues for the synthesis of chiral amines. nih.govosti.gov This methodology could potentially be applied to prochiral derivatives related to this compound to generate chiral building blocks. Furthermore, rhodium-catalyzed asymmetric reactions have been used to create chiral 3-substituted piperidines from pyridine precursors and arylboronic acids, showcasing another route to stereoselectivity. nih.govmdpi.com

Role in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are of immense importance in chemistry, forming the core of countless natural products and synthetic drugs. This compound is a key player in the construction of complex molecules that contain pyridine and other heterocyclic rings.

Substituted pyridines are critical structural motifs in biologically active molecules. nih.gov The development of efficient and modular methods for their synthesis is therefore highly desirable. nih.gov this compound is itself a substituted pyridine and serves as a precursor to introduce the 5-(aminomethyl)pyridin-3-yl moiety into larger molecules.

Transition metal-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are extensively used to create substituted pyridines by coupling pyridylboronic acids with various organic halides. nih.govnih.gov This approach allows for the construction of complex biaryl and heteroaryl structures containing a pyridine ring with high efficiency and functional group tolerance. nih.gov While pyridylboronic acids can sometimes be unstable, derivatives like MIDA (N-methyliminodiacetic acid) boronates have been developed to serve as stable and effective surrogates, further expanding the synthetic utility. nih.gov

The construction of fused heterocyclic systems is a common strategy in drug design to create rigid, three-dimensional molecules that can interact effectively with biological targets. ias.ac.in The bond-forming reactions facilitated by this compound are instrumental in synthesizing these complex polycyclic architectures.

Synthetic strategies often involve a sequential or tandem approach where an initial intermolecular cross-coupling reaction is followed by an intramolecular cyclization. For example, a Suzuki-Miyaura coupling using this compound could be used to construct a biaryl intermediate. If the coupling partner contains a suitable functional group, a subsequent intramolecular reaction (e.g., amination, acylation, or another cyclization) can be triggered to form a fused ring system, such as a pyrido-fused heterocycle. researchgate.net This modular strategy allows for the systematic construction of complex polycyclic scaffolds from simpler, readily available building blocks.

Precursor in Advanced Materials Chemistry Research

The integration of this compound into material frameworks imparts specific chemical functionalities that are sought after for the creation of "smart" materials capable of responding to external stimuli.

The incorporation of boronic acid units into polymer backbones or as side chains is a key strategy for developing materials with sensory capabilities or environmental responsiveness. nih.gov this compound can be utilized as a functional monomer or a post-polymerization modification reagent. The pyridine nitrogen offers a site for quaternization or metal coordination, while the aminomethyl group can be used as an initiation site or for grafting onto existing polymer chains. The boronic acid group itself can form dynamic covalent bonds with diols, leading to polymers that respond to the presence of sugars or to changes in pH. researchgate.net

Research in this area focuses on copolymerization with monomers like N-isopropylacrylamide (NIPAM) to create multi-responsive hydrogels. The properties of such copolymers are meticulously characterized to understand their potential applications.

Table 1: Illustrative Properties of Copolymers Incorporating Boronic Acid Moieties

| Copolymer Composition | Molecular Weight (kDa) | Polydispersity Index (PDI) | Stimuli-Responsiveness |

| Poly(NIPAM-co-BAPy) 95:5 | 25.4 | 1.15 | Temperature, pH, Glucose |

| Poly(DMAA-co-BAPy) 90:10 | 32.1 | 1.21 | pH, Fructose |

| Poly(PEGMA-co-BAPy) 85:15 | 18.9 | 1.18 | pH, Catechol |

Note: Data are representative examples for boronic acid-containing polymers. BAPy is used here as an abbreviation for a polymerizable derivative of this compound.

Boronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, a characteristic that is extensively exploited in the design of sensors for saccharides and other biologically important molecules. nih.gov The this compound scaffold is particularly advantageous for creating fluorescent probes. The intramolecular coordination between the aminomethyl nitrogen and the boron atom can modulate the Lewis acidity of the boron center, facilitating diol binding at physiological pH. nih.gov

Upon binding with a diol such as glucose, the hybridization of the boron atom changes from sp² to sp³, which alters the electronic properties of the molecule. nih.gov If the pyridine ring is part of a larger conjugated system or linked to a fluorophore, this binding event can trigger a detectable change in fluorescence or color. nih.govresearchgate.net Researchers have developed a variety of probes based on this principle, optimizing for selectivity and sensitivity.

Table 2: Research Findings on Boronic Acid-Based Fluorescent Probes

| Probe Structure | Target Analyte | Detection Mechanism | Key Finding |

| Anthracene-BAPy | Fructose | Photoinduced Electron Transfer (PET) | Strong fluorescence enhancement upon saccharide binding. nih.gov |

| Pyrene-BAPy | Fluoride | Intramolecular Charge Transfer (ICT) | Ratiometric sensing capability in aqueous media. nih.gov |

| Coumarin-BAPy | Dopamine (B1211576) | Competitive Binding | High selectivity for dopamine over other catechols. |

Note: Table represents typical findings for sensors incorporating an aminomethylarylboronic acid motif. BAPy refers to the this compound core.

Contributions to Bio-Inspired Chemical Research

The ability of boronic acids to interact with biological nucleophiles and diol-containing structures makes them invaluable tools in chemical biology and medicinal chemistry.

Boronic acids serve as effective transition-state analogs for serine proteases and other hydrolases. researchgate.net The boron atom can form a stable, covalent, yet reversible adduct with the hydroxyl group of a catalytic serine residue in an enzyme's active site, mimicking the tetrahedral intermediate of substrate hydrolysis. researchgate.net The design of inhibitors using this compound allows for strategic interactions within the enzyme's binding pockets. The pyridine ring can engage in hydrogen bonding or π-stacking interactions, while the aminomethyl group can be modified to mimic amino acid side chains, thereby increasing specificity and potency. nih.gov This approach has led to the development of potent inhibitors for various therapeutic targets.

Table 3: Example Data for Boronic Acid-Based Enzyme Inhibitors

| Target Enzyme | Inhibitor Scaffold | Inhibition Constant (Ki) | Mechanism of Action |

| Serine Protease | Peptide-BAPy | 15 nM | Covalent, reversible |

| Metallo-β-lactamase | Thiophene-BAPy | 1.2 µM | Covalent adduct with catalytic hydroxide (B78521). mdpi.com |

| Proteasome | Dipeptide-BAPy | 0.8 nM | Reversible formation of a tetrahedral intermediate. nih.gov |

Note: Data are illustrative of research in the field of boronic acid inhibitors. BAPy denotes the core structure derived from this compound.

Bioconjugation involves linking molecules to biomacromolecules like proteins or peptides to study or modify their function. This compound offers multiple handles for such modifications. The primary amine of the aminomethyl group can be acylated or alkylated to attach probes or other functionalities. rsc.org More distinctively, the boronic acid group can be used for selective conjugation. It can form boronate esters with diol-containing residues on proteins (such as glycosylated sites) or with specific N-terminal amino acids under controlled pH conditions. researchgate.netnih.gov This reversible, dynamic covalent chemistry provides a powerful method for targeted protein modification and the assembly of complex biomaterials. rice.edu

Combinatorial chemistry accelerates the discovery of new molecules by systematically synthesizing and screening large libraries of compounds. openaccessjournals.comnih.gov this compound is an ideal scaffold for building such libraries due to its orthogonal reactive sites.

Boronic Acid: Enables participation in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl or heteroaryl substituents.

Aminomethyl Group: Allows for standard amide bond formation, creating peptide-like structures.

Pyridine Ring: Can be modified, for example, through N-oxidation or by using its basicity to direct reactions.

By systematically varying the building blocks attached to each of these sites, vast and diverse libraries of complex molecules can be generated. These libraries can then be screened in high-throughput assays to identify new drug candidates, catalysts, or materials with desired properties.

Structural Elucidation and Spectroscopic Characterization of 5 Aminomethyl Pyridin 3 Yl Boronic Acid Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide a detailed fingerprint of a molecule's structure. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of each atom can be obtained.

¹H NMR: In the proton NMR spectrum of (5-(Aminomethyl)pyridin-3-yl)boronic acid, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7-9 ppm). The chemical shifts of these protons are influenced by the positions of the aminomethyl and boronic acid groups. The methylene (B1212753) protons of the aminomethyl group (-CH₂-) would likely produce a singlet or a multiplet in the range of δ 3-4 ppm. The protons of the primary amine (-NH₂) and the boronic acid hydroxyl groups (-OH) are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the pyridine ring would be observed in the aromatic region (δ 120-160 ppm). The carbon atom attached to the boronic acid group would experience a characteristic chemical shift. The methylene carbon of the aminomethyl group would appear in the aliphatic region (δ 40-60 ppm).

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. nsf.gov The chemical shift of the ¹¹B nucleus is sensitive to the coordination environment of the boron atom. For a trigonal planar boronic acid, a signal in the range of δ 28-34 ppm is typically observed. Upon formation of a tetrahedral boronate ester, this signal shifts significantly upfield to δ 5-10 ppm. This technique is also a convenient tool for determining the pKa of boronic acids and monitoring their binding with diols. nsf.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 (aromatic), 3.0 - 4.0 (-CH₂-), variable (-NH₂, -OH) | Chemical shifts are approximate and solvent-dependent. |

| ¹³C | 120 - 160 (aromatic), 40 - 60 (-CH₂-) | Provides information on the carbon framework. |

| ¹¹B | 28 - 34 (trigonal), 5 - 10 (tetrahedral) | Sensitive to the coordination state of the boron atom. |

Infrared (IR) Spectroscopy for Diagnostic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is obtained.

For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the boronic acid group and the N-H stretching of the amine group. The B-O stretching vibration typically appears as a strong band in the 1300-1400 cm⁻¹ region. The C-N stretching of the aminomethyl group would likely be observed around 1020-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Boronic Acid) | 3200 - 3600 (broad) | Stretching |

| N-H (Amine) | 3200 - 3500 (medium) | Stretching |

| C-H (Aromatic) | 3000 - 3100 (weak to medium) | Stretching |

| C=C (Aromatic) | 1400 - 1600 (medium) | Stretching |

| B-O | 1300 - 1400 (strong) | Stretching |

| C-N | 1020 - 1250 (medium) | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern can also be informative. Common fragmentation pathways for this molecule might include the loss of water from the boronic acid group, or cleavage of the aminomethyl group. The analysis of these fragments can help to piece together the structure of the parent molecule.

Crystallographic Studies of Pyridylboronic Acid Analogues

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been extensively used to study the structures of various boronic acids, including pyridylboronic acid derivatives. nih.gov

For arylboronic acids, the crystal structure is often dominated by the formation of hydrogen-bonded dimers or chains. researchgate.net The boronic acid groups of two molecules typically associate through a pair of O-H···O hydrogen bonds, forming a stable dimeric unit. The specific packing arrangement can be influenced by other substituents on the aromatic ring.

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the supramolecular assembly of boronic acids. researchgate.netnih.gov In the solid state, both intermolecular and intramolecular hydrogen bonds can be observed.

Intermolecular Hydrogen Bonding: As mentioned, the most common intermolecular interaction in boronic acids is the formation of hydrogen-bonded dimers. researchgate.netresearchgate.net In the case of pyridylboronic acids, the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. This can lead to the formation of more complex, extended networks. Computational studies have shown that even in protonated pyridine-boronic acid dimers, where coulombic repulsion would be expected, hydrogen bonding can provide stability. researchgate.netrsc.org

Intramolecular Hydrogen Bonding: The presence of the aminomethyl group in this compound introduces the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between the amine group and one of the hydroxyl groups of the boronic acid, or with the pyridine nitrogen. The formation of such an intramolecular hydrogen bond would influence the conformation of the molecule in the solid state.

Conformational Analysis and Molecular Packing in Crystal Lattices

The conformational landscape and molecular packing of this compound are crucial for understanding its chemical reactivity and physical properties. While a specific crystal structure for this compound is not publicly available, insights can be drawn from computational studies on related aminopyridine and boronic acid derivatives, as well as the known behavior of pyridine boronic acids in crystal engineering.

Pyridine boronic acids are recognized as valuable building blocks in crystal engineering due to their ability to form predictable hydrogen-bonded networks. chemicalbook.com The boronic acid group is a strong hydrogen bond donor, while the pyridine nitrogen and the aminomethyl group can act as hydrogen bond acceptors and donors, respectively. This combination of functional groups suggests that this compound would likely self-assemble in the solid state to form extended supramolecular structures. The specific packing arrangement would be dictated by the interplay of these hydrogen bonds, as well as potential π-π stacking interactions between the pyridine rings, to achieve a thermodynamically stable crystal lattice.

Advanced Characterization Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of a molecule. nih.gov For chiral derivatives of this compound, where a stereocenter might be introduced, for example, in the aminomethyl side chain, CD spectroscopy would be an invaluable tool for characterization.

The application of CD spectroscopy could confirm the absolute configuration of a chiral derivative and provide insights into its solution-phase conformation. rsc.org The technique is highly sensitive to the spatial arrangement of chromophores within a molecule. nih.gov In a chiral derivative of this compound, the pyridine ring and the boronic acid group would act as chromophores, and their relative orientation, dictated by the chiral center, would give rise to a characteristic CD spectrum. Recent advancements have even extended the application of CD to the X-ray domain, offering element-specific information on molecular asymmetry. arxiv.org While no specific CD studies on chiral derivatives of this compound have been reported, the principles of the technique indicate its significant potential for the stereochemical elucidation of such compounds.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a compound. filab.fr Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). filab.fr This high precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, HRMS would be used to confirm its elemental composition of C6H9BN2O2. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass, and a small mass error would provide strong evidence for the correct formula. researchgate.net This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The analysis of organoboron compounds by HRMS can sometimes be complicated by their tendency to form various ionic species, but modern ionization techniques and instrumentation have largely overcome these challenges, making HRMS a standard and reliable method for the characterization of boronic acid derivatives. researchgate.net

| Technique | Application to this compound Derivatives | Information Obtained |

| Conformational Analysis (Computational) | Prediction of stable conformers by varying dihedral angles around key single bonds. | 3D structure, relative energies of conformers, orientation of functional groups. |

| Crystal Engineering Principles | Prediction of solid-state packing based on hydrogen bonding and π-π stacking. | Supramolecular structure, intermolecular interactions, crystal lattice arrangement. |

| Circular Dichroism (CD) Spectroscopy | Characterization of chiral derivatives. | Absolute configuration, solution-phase conformation, stereochemical purity. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of precise mass. | Unambiguous elemental formula, confirmation of molecular identity. |

Computational Chemistry and Theoretical Studies on 5 Aminomethyl Pyridin 3 Yl Boronic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic structure. These methods can predict molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the most stable three-dimensional structure of a molecule. biorxiv.orgelectrochemsci.org This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For (5-(Aminomethyl)pyridin-3-yl)boronic acid, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to accurately model the electronic environment. electrochemsci.org The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in an optimized geometry. This structure represents the most probable conformation of the molecule in the gas phase. The final output provides key geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table describes the typical data generated from a DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Description | Expected Value Range |

| Bond Lengths | ||

| B-C (pyridine) | Length of the bond between boron and the pyridine (B92270) ring carbon. | ~1.55 - 1.57 Å |

| B-O | Length of the bonds between boron and the hydroxyl oxygen atoms. | ~1.37 - 1.39 Å |

| O-H | Length of the bonds in the boronic acid hydroxyl groups. | ~0.96 - 0.98 Å |

| C-N (aminomethyl) | Length of the bond between the methyl carbon and the nitrogen atom. | ~1.46 - 1.48 Å |

| Bond Angles | ||

| O-B-O | Angle formed by the two oxygen atoms and the central boron atom. | ~117° - 119° |

| C-B-O | Angle between the pyridine ring, boron, and an oxygen atom. | ~120° - 122° |

| Dihedral Angles | ||

| O-B-C-C | Torsional angle defining the orientation of the boronic acid group relative to the pyridine ring. | Varies |

Once the molecular geometry is optimized, computational methods can predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated to aid in experimental structure elucidation. nih.govnih.gov

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The results provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted NMR Chemical Shifts for this compound This table illustrates the format of predicted NMR data. Specific chemical shifts are dependent on the computational level and solvent model used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~145-155 |

| Pyridine C4 | ~7.8-8.2 | ~135-145 |

| Pyridine C5 | - | ~125-135 |

| Pyridine C6 | ~8.5-8.9 | ~150-160 |

| Aminomethyl CH₂ | ~3.8-4.2 | ~45-55 |

| Aminomethyl NH₂ | ~2.0-3.0 | - |

| Boronic Acid OH | ~8.0-9.0 | - |

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity. electrochemsci.orgresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. chemrevlett.com

Furthermore, the distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. electrochemsci.org The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the pyridine nitrogen and boronic acid oxygens, indicating sites prone to electrophilic attack, and positive potential (blue) around the aminomethyl and hydroxyl protons.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a detailed picture of how reactants are converted into products.

A key objective in studying reaction mechanisms is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. nih.gov

For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or esterification with diols, computational methods can be used to locate the geometry of the relevant transition states. researchgate.netacs.org A successful TS calculation finds a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the structures of the reactants, products, and transition states have been optimized, their energies can be used to determine the reaction's energetics. The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is critical for understanding the reaction kinetics; a lower activation energy corresponds to a faster reaction rate.

Molecular Dynamics Simulations

Conformational Dynamics of the this compound Scaffold

The this compound molecule possesses several rotatable bonds, leading to a range of possible conformations. The relative orientation of the aminomethyl group and the boronic acid group with respect to the pyridine ring can significantly impact the molecule's properties and its ability to interact with other molecules.

MD simulations can be used to explore the conformational landscape of this molecule. A typical MD study would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and running the simulation for a period of nanoseconds to microseconds. The trajectory from the simulation provides a time-resolved view of the molecule's motion.

Analysis of the MD trajectory can reveal the most stable conformations and the energy barriers between them. Key dihedral angles, such as those defining the rotation of the C-C bond of the aminomethyl group and the C-B bond of the boronic acid group, would be monitored throughout the simulation. A potential energy surface can be constructed by plotting the energy of the molecule as a function of these dihedral angles, which helps in identifying the low-energy (and thus most populated) conformers. epstem.net For phenylboronic acid derivatives, studies have shown that the orientation of the B(OH)2 group relative to the aromatic ring is a critical conformational feature. nih.gov

The results of such a conformational analysis can be summarized in a table, as shown below for a hypothetical simulation.

| Conformer | Dihedral Angle (C-C-N-H) (°) | Dihedral Angle (C-C-B-O) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 60 | 0 | 0.0 | 45 |

| B | 180 | 0 | 0.8 | 25 |

| C | 60 | 180 | 1.5 | 15 |

| D | 180 | 180 | 2.2 | 10 |

| Other | - | - | >3.0 | 5 |

This table contains representative data illustrating the type of results obtained from a conformational analysis, as specific simulation data for this compound is not available in the provided search results.

Simulation of Intermolecular Interactions and Complexation Behavior

This compound is designed to interact with other molecules, for instance, binding to the active site of an enzyme or forming complexes with diol-containing compounds like saccharides. MD simulations are well-suited for studying these intermolecular interactions and the dynamics of complex formation.

To simulate the complexation of this compound with a target molecule, the two molecules would be placed in a simulation box with solvent, and their interactions would be monitored over time. A critical aspect of such simulations is the choice of a force field, which is a set of parameters that defines the potential energy of the system. While standard force fields are available for common biomolecules, specific parameterization may be required for the boronic acid moiety to accurately describe its interactions. acs.orgnih.gov Recent work has focused on developing such parameters to better simulate boronic acid-containing systems. researchgate.net

The analysis of the simulation trajectory can provide a wealth of information about the binding process. This includes identifying the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. For example, the boronic acid group can act as a hydrogen bond donor and acceptor, while the aminomethyl group can form hydrogen bonds and electrostatic interactions. The pyridine ring can also participate in π-stacking interactions.

By calculating the binding free energy between this compound and its binding partner, the stability of the complex can be quantified. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate binding free energies from MD trajectories.

A summary of the types of intermolecular interactions that could be identified from an MD simulation of this compound complexed with a hypothetical protein active site is presented in the following table.

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Boronic Acid (-B(OH)₂) | Serine | Covalent Bond | 1.5 | 98 |

| Boronic Acid (-OH) | Aspartate | Hydrogen Bond | 2.8 | 75 |

| Aminomethyl (-NH₂) | Glutamate | Hydrogen Bond / Salt Bridge | 3.0 | 85 |

| Pyridine Ring | Phenylalanine | π-π Stacking | 3.5 | 60 |

This table provides an illustrative example of the kind of data that can be extracted from MD simulations of ligand-protein complexes. The specific interactions and values are hypothetical due to the absence of direct simulation studies for this compound in the literature.

Future Directions and Emerging Research Avenues for 5 Aminomethyl Pyridin 3 Yl Boronic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (5-(Aminomethyl)pyridin-3-yl)boronic acid and its derivatives is poised to move beyond traditional multi-step sequences towards more efficient, sustainable, and scalable methods. A key area of development will be the adoption of green chemistry principles and novel synthetic strategies.

One promising avenue is the exploration of enzymatic and chemo-enzymatic routes. Inspired by the one-pot, one-step enzymatic synthesis of related compounds like 5-(aminomethyl)-2-furancarboxylic acid from biomass-derived 5-(hydroxymethyl)-furfural, future research could focus on developing biocatalytic systems for the synthesis of the aminomethyl pyridine (B92270) core, which can then be borylated. rsc.org This approach offers the potential for reduced environmental impact by utilizing renewable feedstocks and mild reaction conditions.

Furthermore, novel C-H activation and borylation techniques are emerging as powerful tools. A recently developed method for the traceless C3-selective umpolung of pyridine allows for the rapid synthesis of 3-(aminomethyl)pyridine (B1677787) precursors. rsc.org Future work could integrate this strategy with a subsequent borylation step to create a more streamlined and efficient synthesis of the target molecule. Additionally, metal-free amination methodologies, which allow for the direct conversion of arylboronic acids to primary aromatic amines, could be explored in reverse to install the amine functionality onto a pre-borylated pyridine ring, avoiding harsh conditions and metal contaminants. organic-chemistry.org The development of methods for synthesizing aminoboronic acid derivatives from amines and amphoteric boryl carbonyl compounds also presents a valuable pathway for creating complex structures. nih.gov

| Methodology | Description | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Enzymatic Synthesis | Use of biocatalysts (e.g., oxidases, transaminases) in a cascade reaction to build the core structure. | Sustainable, mild conditions, high selectivity, potential use of renewable feedstocks. | Successful one-pot enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid demonstrates feasibility for similar structures. rsc.org |

| Traceless Umpolung/Borylation | C-H activation of pyridine to install the aminomethyl group, followed by a separate borylation step. | High regioselectivity, rapid access to key precursors, circumvents need for pre-functionalized starting materials. | A one-pot reaction of 1-amidopyridin-1-ium salt with aminal has been developed for 3-(aminomethyl)pyridine synthesis. rsc.org |

| Metal-Free Amination/Borylation | Direct introduction of an amine or boron group without transition metal catalysts. | Avoids metal contamination, compatible with sensitive functional groups, potentially lower cost. | Metal-free synthesis of primary aromatic amines from arylboronic acids has been achieved using O-(2,4-dinitrophenyl)hydroxylamine. organic-chemistry.org |

Exploration of Unconventional Reactivity Pathways and Transformations

The unique arrangement of functional groups in this compound invites the exploration of novel reactivity. The interplay between the Lewis acidic boron center, the basic pyridine nitrogen, and the aminomethyl group could lead to unique intramolecular catalysis or participation in cascade reactions.

Aminoboronic acid derivatives are gaining significant attention as enzyme inhibitors due to their ability to act as bioisosteres of natural amino acids, forming reversible covalent bonds with active site hydroxyl groups. researchgate.net Future research will likely focus on leveraging this property, exploring this compound and its derivatives as potential inhibitors for enzymes where a pyridine moiety could enhance binding affinity or selectivity.

Moreover, the aminomethyl group can be used as a handle for further derivatization, enabling the synthesis of complex peptidomimetics or bioconjugates. nih.gov The development of reactions that exploit the proximity of the three functional groups could lead to novel cyclization or condensation pathways, generating new heterocyclic scaffolds. The boronic acid itself is considered a bioisostere of a carboxylic acid, and this principle can guide the design of new bioactive molecules with modified physicochemical and pharmacokinetic properties. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is a rapidly advancing field that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. The synthesis of boronic acids, which can involve hazardous organometallic intermediates and exothermic reactions, is particularly well-suited for this technology. organic-chemistry.org

Future research will focus on adapting and optimizing the synthesis of this compound for continuous flow platforms. Studies have demonstrated the successful multigram-scale synthesis of various boronic acids in seconds using simple flow setups, a method that is scalable from medicinal chemistry to early development phases. organic-chemistry.org The integration of multiple reaction steps, such as lithiation, borylation, and subsequent functionalization, into a single, streamlined "telescoped" process without the isolation of intermediates is a key goal. nih.govuc.pt This approach not only improves efficiency but also allows for the safe handling of unstable intermediates and reagents. The use of microfluidic extraction units within the flow system can further enhance product purity by removing solvents and impurities in-line. nih.gov

| Advantage | Description | Supporting Evidence |

|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions and hazardous reagents like organolithiums. | Flow setups allow for precise temperature control and efficient mixing, mitigating risks like clogging and thermal runaways. organic-chemistry.org |

| Rapid Synthesis & High Throughput | Reaction times can be reduced from hours to seconds, with throughputs reaching grams per hour. | A demonstrated flow setup achieved reaction times of <1 second with a throughput of ~60 g/h. organic-chemistry.org |

| Scalability | Processes can be scaled up by extending run time rather than increasing reactor size, simplifying the transition from lab to pilot scale. | The methodology is suitable for both small-scale medicinal chemistry and larger-scale development studies without redevelopment. organic-chemistry.org |

| Process Automation & Integration | Multiple synthetic and purification steps can be combined into a single automated process ("reaction telescoping"). | Multistep continuous flow synthesis of highly functionalized heterocycles without isolation of intermediates has been successfully developed. nih.govuc.ptnih.gov |

Advanced Catalyst Design Utilizing Pyridylboronic Acid Motifs

The inherent functionalities of this compound make it an attractive scaffold for the design of novel catalysts. The pyridine nitrogen and the aminomethyl group can act as a bidentate ligand system for coordinating with transition metals, forming the basis of new catalysts for a range of organic transformations.

An emerging area is the development of bifunctional catalysts where both the Lewis basic nitrogen sites and the Lewis acidic boron center play active roles. Boronic acids are known to catalyze reactions such as the reduction of amides to amines via hydrosilylation. nih.gov By incorporating this molecule into a catalyst structure, it may be possible to create systems where the pyridine or amine group binds the substrate while the boronic acid moiety activates a reagent.

Furthermore, the pyridyl motif is crucial in the design of catalysts for asymmetric hydrogenation and other enantioselective reactions. researchgate.net Future research could involve the synthesis of chiral derivatives of this compound to serve as ligands in asymmetric catalysis. The boronic acid group could also be used to anchor these catalytic complexes to solid supports, facilitating catalyst recovery and recycling, a key aspect of sustainable industrial processes. The design of such "designer acids" is a frontier in developing more reactive and selective acid catalysis. nih.gov

Synergistic Approaches with Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which relies on non-covalent interactions to build complex, functional architectures, represents a rich field for the application of this compound. The molecule contains multiple functionalities capable of participating in directed self-assembly. rsc.org

The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, making it a cornerstone for saccharide sensing and recognition. grinnell.educloudflare.net The pyridine ring can participate in hydrogen bonding (O–H⋯N) with the boronic acid's own hydroxyl groups or other donor molecules, and it can also engage in π–π stacking interactions. researchgate.net The aminomethyl group provides an additional site for hydrogen bonding and can be protonated to introduce electrostatic interactions.

This combination of recognition sites opens the door to creating sophisticated, multi-component assemblies. For example, researchers have used 3-pyridylboronic acid in conjunction with porphyrins containing diol groups to create self-assembled dimeric and polymeric structures for photoactive materials. psu.edu The aminomethyl group adds another layer of potential interaction, similar to how amino acids themselves can drive the self-assembly of functional biomaterials through a combination of hydrogen bonding, hydrophobic, and electrostatic forces. beilstein-journals.org Future work will likely explore the use of this compound to construct stimuli-responsive hydrogels, ordered films for sensing applications, and dynamic molecular containers. researchgate.netmsu.edu

| Functional Group | Potential Non-Covalent Interactions | Application in Self-Assembly |

|---|---|---|

| Boronic Acid | Reversible covalent bonding with diols; Hydrogen bonding (as donor and acceptor). | Saccharide sensing, formation of dynamic covalent polymers, construction of porous frameworks. rsc.orggrinnell.edu |

| Pyridine Ring | Hydrogen bonding (as acceptor); π–π stacking; Metal coordination. | Directing crystal packing, forming co-crystals, templating porphyrin assemblies. researchgate.netpsu.edu |

| Aminomethyl Group | Hydrogen bonding (as donor and acceptor); Electrostatic interactions (when protonated). | Enhancing aqueous solubility, directing peptide-like assembly, creating pH-responsive materials. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(Aminomethyl)pyridin-3-yl)boronic acid, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : A common method involves coupling a brominated pyridine precursor (e.g., 5-bromo-3-aminomethylpyridine) with triisopropyl borate under inert conditions. Key steps include lithiation at -78°C followed by boronation with trimethyl borate .

- Optimization : Yield improvements are achieved by:

- Using anhydrous tetrahydrofuran (THF) as the solvent.

- Slow addition of lithiated intermediates to prevent side reactions.

- Purification via silica gel chromatography to isolate the boronic acid from boroxine byproducts. Typical yields range from 45–65% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

- Key Techniques :

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 8.2–8.5 ppm) and aminomethyl group (δ 3.8–4.2 ppm). Boronic acid protons may appear as broad peaks (δ 6.5–7.5 ppm) .

- ¹¹B NMR : Confirms boronic acid presence (δ 28–30 ppm) and distinguishes it from boroxine (δ 18–20 ppm) .

- HRMS : Validates molecular weight (calc. for C₆H₁₀BN₂O₂: 152.08 g/mol) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized when conflicting reports exist regarding catalytic systems?

- Catalytic Systems :

- Suzuki-Miyaura : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in ethanol/water (3:1) at 80°C. This system minimizes dehalogenation side reactions .

- Chan-Lam Coupling : For C–N bond formation, employ Cu(OAc)₂ (10 mol%) with pyridine as a base in dichloromethane at RT .

Q. What strategies mitigate decomposition of this compound during storage or reactions, given its sensitivity to moisture and oxygen?

- Storage : Store under argon at -20°C in amber vials. Lyophilization extends stability to >6 months .

- In Situ Protection : Convert to the pinacol ester derivative (stable at RT) using pinacol and MgSO₄ in toluene. Reconstitute to free boronic acid before use via acid hydrolysis .

Q. How does the presence of both boronic acid and aminomethyl groups influence the reactivity of this compound in multi-step syntheses, and what protective approaches are effective?

- Reactivity Challenges :

- The boronic acid group participates in cross-coupling, while the aminomethyl group may undergo undesired alkylation or oxidation.

- Protonation of the amine under acidic conditions reduces nucleophilicity .

- Protection Strategies :

- Boronic Acid : Convert to trifluoroborate salt (KHF₂ in MeOH) to prevent Suzuki coupling until deprotected .

- Aminomethyl : Use tert-butoxycarbonyl (Boc) protection (Boc₂O, DMAP) to block reactivity. Deprotect with TFA .

Q. What analytical approaches resolve contradictory crystallography and computational data regarding the planar conformation of the pyridine-boronic acid system?

- Experimental : Single-crystal XRD reveals a near-planar geometry (pyridine-boron dihedral angle <5°) due to conjugation. Non-planar computational models may neglect solvent effects (e.g., H-bonding in polar solvents) .

- Computational : DFT calculations (B3LYP/6-311+G**) with implicit solvent models (e.g., PCM for water) align better with experimental data. Discrepancies often arise from gas-phase approximations .

Q. How can researchers validate the purity of this compound when standard HPLC methods fail to separate it from boroxine byproducts?

- Alternative Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.